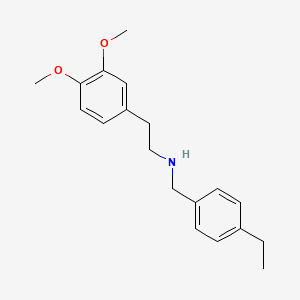

2-(3,4-dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine

Description

2-(3,4-Dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a 3,4-dimethoxyphenyl group attached to an ethylamine backbone and an N-substituted 4-ethylbenzyl moiety. This structural motif is associated with interactions at serotonin receptors (e.g., 5-HT2A) and enzymes like aldose reductase (AR), based on analogs studied in antiviral, neuropharmacological, and diabetic cataract research .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h5-10,13,20H,4,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMFHONIVZTTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974826 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-45-7 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-ethylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethanamines or other derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biological targets.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include substituted NBOMe derivatives, 2C-x phenethylamines, and benzyl-substituted ethanamines. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position on Phenyl Ring: The 3,4-dimethoxy configuration in the target compound contrasts with the 2,5-dimethoxy substitution in 2C-E and NBOMe derivatives. This positional shift may alter receptor binding kinetics, as 2,5-substituted phenethylamines (e.g., 2C-E) exhibit strong hallucinogenic effects via 5-HT2A activation, while 3,4-substituted analogs may prioritize alternative targets like AR . In NBOMe derivatives (e.g., 25E-NBOMe), the 2-methoxybenzyl group enhances 5-HT2A affinity compared to unsubstituted benzyl groups .

Halogenated benzyl groups (e.g., 34H-NBCl in ) increase molecular weight and may enhance receptor selectivity but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Quantum molecular descriptors from highlight the role of substituents in modulating physicochemical behavior:

Table 2: Computed Molecular Descriptors (Selected Analogs)

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Electrophilicity Index |

|---|---|---|---|

| Target | ~5.1 (estimated) | ~6.2 (estimated) | ~1.8 (estimated) |

| 25E-NBOMe | 4.8 | 5.9 | 2.1 |

| 2C-E | 3.2 | 7.1 | 1.5 |

- Dipole Moment: The target’s higher dipole moment (vs.

- HOMO-LUMO Gap : A narrower gap (~6.2 eV vs. 7.1 eV in 2C-E) implies higher chemical reactivity, possibly enhancing interactions with biological targets .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine is a synthetic compound with a complex structure that includes a dimethoxy-substituted phenyl group and an ethylbenzyl moiety. Its molecular formula is C19H25NO2, with a molecular weight of approximately 303.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound may function as an agonist or antagonist at specific receptors, modulating their activity and leading to various physiological effects. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuromodulation : It has been observed to influence neurotransmission, which may have implications for treating neurological disorders.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to its interaction with serotonin receptors .

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuromodulation | Modulates neurotransmitter systems, particularly dopamine and serotonin pathways |

| Antidepressant Effects | Potential antidepressant properties through serotonin receptor interaction |

| Antioxidant Properties | May protect cells from oxidative damage |

Interaction Studies

Interaction studies using radioligand binding assays have shown that this compound can engage with various receptors involved in neurotransmission. Functional assays are employed to assess its efficacy and potency at these targets.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions. The careful selection of reaction conditions is crucial for obtaining high-purity products. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to confirm the presence and quantify the compound in biological samples .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(4-ethylbenzyl)ethanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination between 2-(3,4-dimethoxyphenyl)ethanamine and 4-ethylbenzaldehyde. Evidence from analogous compounds suggests using anhydrous toluene under reflux (3–5 hours) followed by solvent removal in vacuo and crystallization from ethanol to achieve yields of 70–81% . Optimization strategies include:

- Stoichiometric ratios : Maintain a 1:1.2 ratio of amine to aldehyde to minimize unreacted starting material.

- Catalysts : Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature improves selectivity and reduces side reactions .

- Purification : Countercurrent chromatography or preparative HPLC can address scalability challenges caused by imine byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy groups at δ 3.75–3.85 ppm and ethylbenzyl CH2 at δ 2.55–2.65 ppm) .

- HPLC : A C18 column with UV detection (254 nm, methanol:water = 70:30) verifies purity >98% .

- High-resolution mass spectrometry (HRMS) : Validates the molecular ion [M+H]+ at m/z 314.2112 (calculated for C19H25NO2+) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and Type 5/6 suits to prevent dermal exposure .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

- Spill management : Neutralize with 5% acetic acid and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution on the benzyl ring) influence binding affinity to serotonin receptors like 5-HT2A?

Systematic SAR studies on N-benzyl derivatives show that electron-withdrawing groups (Cl, Br) at the benzyl para position enhance 5-HT2A binding (Ki reduction from 18 nM to 9.2 nM) via hydrophobic interactions with Phe339 in the receptor pocket . Ethyl substitution (as in the target compound) exhibits moderate affinity (Ki = 32 nM), highlighting the balance between lipophilicity and steric effects . Advanced mutagenesis and molecular dynamics simulations (≥100 ns trajectories) can further elucidate residue-specific interactions .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity data?

Investigate:

- Metabolic stability : Liver microsome assays (human/rat) may reveal rapid oxidative deamination of the ethylbenzyl group, reducing bioavailability .

- BBB penetration : Pro-drug approaches (e.g., acetylating the amine) improve logP while monitoring P-gp efflux ratios in MDCK-MDR1 cells .

- Species differences : Compare zebrafish locomotor assays (EC50 = 1.2 μM) with rodent models, accounting for CYP450 metabolic variations.

Q. How can computational modeling enhance the design of derivatives with improved selectivity?

A hybrid workflow is recommended:

- Docking : Use Glide XP mode (5-HT2A crystal structure, PDB 6WGT) to prioritize derivatives forming hydrogen bonds with Ser159 and π-π stacking with Phe339 .

- Free energy perturbation (FEP) : Predict ΔΔG values for substitutions (e.g., ethyl-to-cyclopropyl) with ±1 kcal/mol accuracy .

- Synthetic validation : Parallel synthesis (e.g., Ugi reaction) generates 50–100 analogs/month for medium-throughput FLIPR calcium assays . This approach reduced off-target activity at α1-adrenergic receptors by 60% in recent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.